molecular formula C20H18N2 B14387462 [2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile CAS No. 89732-13-8

[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile

Cat. No.: B14387462
CAS No.: 89732-13-8
M. Wt: 286.4 g/mol
InChI Key: LXZOZARCESETRV-UHFFFAOYSA-N
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Description

[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of [2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile involves several steps. One common synthetic route includes the condensation of 2-methylindole with cinnamaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to a nucleophilic substitution reaction with acetonitrile to yield the final product. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include the corresponding carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically yields the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted indole derivatives.

Scientific Research Applications

[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a pharmacological agent.

    Medicine: The compound is being investigated for its potential therapeutic applications. Indole derivatives have been shown to interact with various biological targets, making them promising candidates for drug development.

    Industry: The compound may also find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes in the body, leading to their diverse biological activities. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of these receptors and influencing various physiological processes .

Comparison with Similar Compounds

[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

89732-13-8

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

2-[2-methyl-7-(3-phenylprop-1-enyl)-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C20H18N2/c1-15-18(13-14-21)19-12-6-11-17(20(19)22-15)10-5-9-16-7-3-2-4-8-16/h2-8,10-12,22H,9,13H2,1H3

InChI Key

LXZOZARCESETRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC(=C2N1)C=CCC3=CC=CC=C3)CC#N

Origin of Product

United States

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